2-Bromo-5-(3-methyl-1H-pyrazol-1-YL)pyrazine
Description
2-Bromo-5-(3-methyl-1H-pyrazol-1-YL)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a bromo group and a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazine and pyrazole rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C8H7BrN4 |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-5-(3-methylpyrazol-1-yl)pyrazine |
InChI |
InChI=1S/C8H7BrN4/c1-6-2-3-13(12-6)8-5-10-7(9)4-11-8/h2-5H,1H3 |
InChI Key |
QKZMNKKDLMGONQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-methyl-1H-pyrazol-1-YL)pyrazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Bromination: The pyrazine ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the brominated pyrazine with the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-methyl-1H-pyrazol-1-YL)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
2-Bromo-5-(3-methyl-1H-pyrazol-1-YL)pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.
Material Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-methyl-1H-pyrazol-1-YL)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(3-(methyl-d3)-1H-pyrazol-1-yl-4,5-d2)pyrazine
- Pyrazoloquinolines
- Imidazole-containing compounds
Uniqueness
2-Bromo-5-(3-methyl-1H-pyrazol-1-YL)pyrazine is unique due to the presence of both pyrazine and pyrazole rings, which provide a versatile scaffold for various chemical modifications. This dual-ring structure allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
